molecular formula C17H17N3O5 B2387205 Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 860610-81-7

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2387205
CAS No.: 860610-81-7
M. Wt: 343.339
InChI Key: PDACWAMJVCZJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and an ethyl ester at the 6-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of hydroxyl and methoxy groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-4-25-17(22)12-8-18-15-11(9-19-20(15)16(12)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,19H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNSWISQHVHIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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